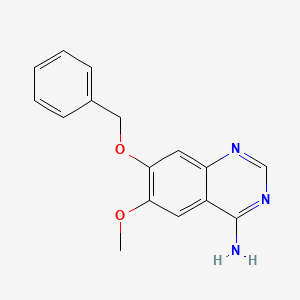

7-(benzyloxy)-6-methoxyquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLYLYWYYGACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 6 Methoxyquinazolin 4 Amine and Its Precursors

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641): A Key Intermediate

The compound 7-(benzyloxy)-4-chloro-6-methoxyquinazoline serves as a versatile and crucial intermediate in the synthesis of more complex molecules. atlantis-press.comchemimpex.com Its preparation is a multi-step process that has been systematically outlined in chemical literature, starting from readily available materials. researchgate.netatlantis-press.com

Multi-Step Synthetic Routes from Methyl 4-Hydroxy-3-methoxybenzoate

A well-established synthetic route to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline begins with methyl 4-hydroxy-3-methoxybenzoate. researchgate.netatlantis-press.com This process involves a sequence of five distinct chemical transformations to build the final intermediate. researchgate.netatlantis-press.com

The initial step in the synthesis involves the protection of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is converted to a benzyl (B1604629) ether. The reaction yields methyl 4-(benzyloxy)-3-methoxybenzoate. researchgate.net This substitution reaction is highly efficient, with reported yields of up to 97%. researchgate.net

Following the protection of the hydroxyl group, the next phase involves the introduction of a nitro group onto the aromatic ring, a necessary step for the subsequent cyclization. The methyl 4-(benzyloxy)-3-methoxybenzoate is subjected to nitration, typically using nitric acid, to produce methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. researchgate.net This electrophilic aromatic substitution has been reported with a yield of 69.4%. researchgate.net

Once the nitro group is in place, it is reduced to an amino group. This reduction is a critical step to set the stage for the formation of the quinazoline (B50416) ring. The process converts methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate into methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. researchgate.net This transformation is often accomplished with high efficiency, showing yields of 94.4%. researchgate.net

With the amino and ester groups correctly positioned on the benzene (B151609) ring, the heterocyclic quinazolinone core can be constructed. The methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate undergoes a cyclization reaction to form 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. researchgate.net This step has been documented with a yield of 85%. researchgate.net

The final step in the synthesis of the key intermediate is the conversion of the 4-oxo group of the quinazolinone into a more reactive chloro group. This chlorination is typically achieved by treating 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride or thionyl chloride. mdpi.comgoogle.commdpi.com The product of this reaction is the target intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. researchgate.net

Optimization of Reaction Conditions and Yields for Intermediate Synthesis

| Step | Reaction | Product | Reported Yield (%) |

|---|---|---|---|

| 1 | Substitution (Benzylation) | Methyl 4-(benzyloxy)-3-methoxybenzoate | 97 |

| 2 | Nitration | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | 69.4 |

| 3 | Reduction | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | 94.4 |

| 4 | Cyclization | 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one | 85 |

| 5 | Chlorination | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | N/A |

| Overall Yield | 29.2 |

Derivatization to 7-(benzyloxy)-6-methoxyquinazolin-4-amine

The conversion of the key intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, into the final product, this compound, involves a nucleophilic aromatic substitution reaction. In this step, the chlorine atom at the 4-position of the quinazoline ring is displaced by an amino group. This is a common and fundamental transformation in quinazoline chemistry, used to install various amine-containing side chains. mdpi.comnih.gov

To synthesize the target compound, the chloro-intermediate is typically treated with a source of ammonia (B1221849), such as ammonia dissolved in a suitable solvent or ammonium (B1175870) hydroxide. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbon at the 4-position, leading to the substitution of the chloride ion and the formation of the 4-aminoquinazoline derivative. This type of amination reaction is a standard procedure for producing a wide range of 4-aminoquinazoline-based compounds with significant therapeutic potential. mdpi.com

Nucleophilic Substitution of the 4-Chloro Group with Amines

The cornerstone of synthesizing a vast array of 4-aminoquinazoline derivatives lies in the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline (B184009) precursor. The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to displacement by nucleophiles, a characteristic attributed to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring. This reactivity is fundamental to the preparation of N-substituted this compound analogues.

The precursor, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, can be synthesized via a five-step sequence starting from methyl 4-hydroxy-3-methoxybenzoate, which involves substitution, nitration, reduction, cyclization, and finally, chlorination. atlantis-press.comresearchgate.net Another synthetic route involves the reaction of 4-chloro-7-methoxyquinazoline (B1591868) with benzyl alcohol in the presence of a base.

The nucleophilic substitution reaction is typically carried out by treating 7-(benzyloxy)-4-chloro-6-methoxyquinazoline with a primary or secondary amine. The reaction is often facilitated by heating in a suitable organic solvent, such as isopropanol (B130326) or dimethylformamide (DMF), sometimes in the presence of a base to scavenge the liberated hydrochloric acid. A wide variety of amines, including aromatic, benzylic, and aliphatic amines, can be employed as nucleophiles in this transformation.

Preparation of N-Substituted this compound Analogues

The preparation of N-substituted analogues of this compound is a critical step in the synthesis of numerous compounds with therapeutic potential, notably tyrosine kinase inhibitors. The general strategy involves the reaction of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline with a diverse array of primary and secondary amines.

A prominent example is the reaction with substituted anilines. For instance, the condensation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline with 3-chloro-4-fluoroaniline (B193440) in an organic solvent under heating affords N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine. This reaction is a key step in the synthesis of certain targeted cancer therapies. The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve high yields.

The versatility of this nucleophilic substitution reaction allows for the introduction of a wide range of substituents at the N4-position, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The choice of the amine nucleophile is dictated by the desired final product and its intended biological target.

| Amine Nucleophile | Product | Reaction Conditions | Observations |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine | Heating in an organic solvent (e.g., isopropanol) | A key step in the synthesis of certain tyrosine kinase inhibitors. |

| Aniline (B41778) | N-phenyl-7-(benzyloxy)-6-methoxyquinazolin-4-amine | General conditions for arylamines apply, often requiring elevated temperatures. | Illustrates the general applicability of the reaction with aromatic amines. |

| Benzylamine | N-benzyl-7-(benzyloxy)-6-methoxyquinazolin-4-amine | Typically proceeds under milder conditions compared to anilines due to the higher nucleophilicity of benzylamine. | Demonstrates the reaction with a more nucleophilic amine. |

| Morpholine (B109124) | 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)morpholine | Reaction with secondary cyclic amines is generally efficient. | An example of introducing a heterocyclic moiety. |

| Piperidine (B6355638) | 1-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperidine | Similar to morpholine, the reaction is expected to proceed readily. | Another example with a common cyclic secondary amine. |

General Chemical Reactions of the Quinazoline Core

The quinazoline ring system is a versatile scaffold that can undergo a variety of chemical transformations beyond substitution at the C4 position. These reactions include further nucleophilic substitutions, as well as oxidation and reduction of the heterocyclic ring.

As extensively discussed, the C4 position of the quinazoline ring is highly activated towards nucleophilic attack, especially when substituted with a good leaving group like a chloro atom. This reactivity is a defining characteristic of the quinazoline core and the primary route for the functionalization of this position. The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the substituents on the quinazoline ring. Electron-withdrawing groups on the quinazoline ring generally enhance the rate of substitution, while electron-donating groups can have the opposite effect.

The quinazoline ring can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different oxidation states.

Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this purpose. masterorganicchemistry.comorganic-chemistry.org The oxidation can occur at either the N1 or N3 position, and the regioselectivity can be influenced by the substituents on the quinazoline ring. The resulting quinazoline N-oxides are valuable intermediates for further functionalization.

Reduction: The pyrimidine ring of the quinazoline core can be reduced to yield dihydro- or tetrahydroquinazoline (B156257) derivatives. A common method for this transformation is catalytic hydrogenation, where the quinazoline derivative is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the reduction of the C=N double bonds within the pyrimidine ring. For instance, the benzyloxy group in this compound can be selectively removed via catalytic transfer hydrogenation to yield the corresponding 7-hydroxy derivative, which is a reduction of the benzyl-oxygen bond rather than the quinazoline ring itself. researchgate.net

Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of the C=N bonds in the quinazoline ring, often leading to the formation of 1,2,3,4-tetrahydroquinazolines. rsc.orgnih.gov The choice of reducing agent and reaction conditions can influence the extent of reduction and the stereochemical outcome of the reaction.

Structure Activity Relationship Sar Studies and Strategic Structural Modifications of Quinazoline Derivatives

Influence of Substituents at the C4 Position

The C4 position of the quinazoline (B50416) ring is a critical determinant of biological activity, acting as a primary anchor for binding to target proteins, such as the hinge region of kinase ATP-binding pockets. Modifications at this site have profound effects on the inhibitory potential of the molecule.

Amine and Substituted Amine Moieties

The presence of a 4-amino group is a cornerstone for the biological activity of many quinazoline-based kinase inhibitors. This moiety is crucial for forming key hydrogen bonds with amino acid residues in the hinge region of the ATP binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov While the simple 4-amine provides a basic scaffold, SAR studies consistently demonstrate that N-aryl substitution at this position dramatically enhances potency.

The transition from a primary amine to a substituted arylamine, particularly an anilino group, creates the "4-anilinoquinazoline" scaffold, which is a privileged structure in kinase inhibitor design. nih.govmdpi.com This larger moiety extends into a hydrophobic pocket of the kinase, establishing additional van der Waals and hydrophobic interactions that significantly increase binding affinity. researchgate.net The orientation and substitution pattern of this aryl group are paramount for achieving high potency.

Impact of Arylamino Groups

The substitution pattern on the C4-anilino ring is a key area for molecular modulation to optimize potency and selectivity. Research has shown that small, lipophilic, and electron-withdrawing substituents are particularly favorable. mdpi.com

Halogenation: The introduction of halogen atoms, such as chlorine and fluorine, at the meta and para positions of the anilino ring is a common strategy to enhance inhibitory activity. For instance, a 3-chloro-4-fluoroanilino moiety is a recurrent feature in potent EGFR inhibitors, as it optimizes interactions within the hydrophobic pocket of the kinase domain. nih.govmdpi.com

Hydrophobic Groups: Small hydrophobic groups can also increase potency. For example, the addition of a methyl group at the meta-position of the terminal benzene (B151609) ring in some series has been shown to elevate inhibitory activity toward both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Urea (B33335)/Thiourea (B124793) Moieties: Incorporating diaryl urea or thiourea functionalities at the C4-anilino position can transform the molecule into a multikinase inhibitor, often targeting both EGFR and VEGFR-2. nih.govrsc.org These moieties can form additional hydrogen bonds and extend into different regions of the ATP binding site. mdpi.com

The data below illustrates the impact of different substituents on the C4-anilino ring on EGFR inhibitory activity.

| Compound | C4-Anilino Substituent | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative A | 3-chloro-4-fluoroaniline (B193440) | EGFRWT | Potent | mdpi.com |

| Derivative B | 3-ethynylaniline | EGFR | Excellent Potency | wisdomlib.org |

| Urea Derivative C | Phenyl urea | EGFR/VEGFR-2 | Elevated Activity | nih.gov |

| Thiourea Derivative D | Diaryl thiourea | EGFR/VEGFR-2 | Elevated Activity | nih.gov |

Effects of Substituents at the C6 and C7 Positions

The benzene ring portion of the quinazoline core, specifically the C6 and C7 positions, provides another crucial area for structural modification. Substituents at these positions often modulate solubility, cell permeability, and selectivity, and can form additional interactions with the solvent-exposed region of the target's binding site.

Role of Benzyloxy and Methoxy (B1213986) Groups on Biological Activity

The presence of alkoxy groups at the C6 and C7 positions is a well-established strategy for enhancing the anticancer activity of quinazoline derivatives. biorxiv.org These electron-donating groups are thought to modulate the electronics of the quinazoline ring system, potentially enhancing its hydrogen bonding capability at the N1 and N3 positions with the kinase hinge region. nih.gov

Variations in 7-Position Substituents and Their Effects

While the 7-benzyloxy group is effective, SAR studies have explored numerous other substituents at the C7 position to further optimize activity and pharmacokinetic properties. Generally, bulkier substituents at the C7 position are favorable for inhibitory activity. nih.gov

A common strategy involves introducing a flexible alkyl chain connected to a solubilizing heterocyclic group, such as morpholine (B109124) or piperazine (B1678402). nih.gov

Linker Chain Length: The length of the alkyloxy linker at C7 is critical. Studies have shown that a three-carbon linker is often optimal for positioning the terminal heterocyclic group for favorable interactions. nih.gov

Terminal Heterocycle: The nature of the terminal basic amine has a significant impact. For instance, replacing a piperazine ring with a morpholine or piperidine (B6355638) can lead to less potent EGFR inhibitors, suggesting that the specific hydrogen bonding and ionic interaction capabilities of the piperazine are important. nih.gov

Other Groups: Simple substitutions, such as a methoxy group at C7, can lead to a decrease in activity compared to more complex side chains, while a hydroxyl group may abolish activity altogether, highlighting the need for a carefully selected substituent. nih.gov

The following table summarizes the effects of various C7-substituents on the activity of 4-anilinoquinazoline (B1210976) derivatives.

| Compound Series | C6-Substituent | C7-Substituent Variation | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| EGFR Inhibitors | Methoxy | Bulkier groups (vs. smaller groups) | Favorable for inhibitory activity | nih.gov |

| EGFR Inhibitors | Methoxy | Piperazine-containing residue | Higher inhibitory activity | nih.gov |

| EGFR Inhibitors | Methoxy | Morpholine or Piperidine residue | Less potent than piperazine analogue | nih.gov |

| MERS-CoV Inhibitors | (3-methoxybenzyl)amino | Methoxy | Slightly decreased activity | nih.gov |

| MERS-CoV Inhibitors | (3-methoxybenzyl)amino | Hydroxy | No inhibitory effect | nih.gov |

Structural Features Enhancing Specific Biological Activities

The development of potent and selective quinazoline-based inhibitors relies on the strategic combination of optimal structural features. For kinase inhibition, a clear pharmacophore has emerged from extensive SAR studies.

Core Scaffold: The 4-anilinoquinazoline core is essential for interacting with the ATP hinge region of many kinases. mdpi.com

C4-Anilino Group: A small, halogen-substituted anilino group (e.g., 3-chloro-4-fluoroanilino) is highly effective for potent EGFR inhibition by fitting into a key hydrophobic pocket. mdpi.com

C6/C7 Substitutions: Electron-donating alkoxy groups at C6 and C7, such as the 6-methoxy and 7-benzyloxy/alkoxy groups, enhance binding affinity. nih.govbiorxiv.org The inclusion of long-chain, solubilizing groups containing basic amines (e.g., morpholine, piperazine) at these positions is a proven strategy to improve both potency and drug-like properties. nih.govmdpi.com

Dual Inhibition: The incorporation of specific moieties, such as diaryl ureas, at the C4-anilino position can confer dual inhibitory activity against multiple kinases, like EGFR and VEGFR-2, which can offer a synergistic antitumor effect. mdpi.comresearchgate.net

Irreversible Inhibition: For covalent inhibitors, an electrophilic "warhead" such as an acrylamide (B121943) group is often appended to the C6 position. This group forms a covalent bond with a cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition.

The convergence of these structural elements has led to the successful design of numerous clinically approved drugs, underscoring the chemical tractability and therapeutic potential of the quinazoline scaffold. The specific arrangement in 7-(benzyloxy)-6-methoxyquinazolin-4-amine represents a key intermediate structure, embodying the foundational elements required for high-affinity kinase inhibition.

Conformational Determinants of Quinazoline Activity

The three-dimensional arrangement, or conformation, of a quinazoline molecule is a critical determinant of its biological activity. The quinazoline scaffold itself is a bicyclic aromatic system, which generally confers a degree of planarity to the core structure. This planarity is often essential for effective binding to the target protein, particularly for compounds that act as kinase inhibitors by mimicking the planar purine (B94841) ring of ATP. researchgate.net

For this compound, the key conformational features include:

The Quinazoline Core: The flat nature of the fused benzene and pyrimidine (B1678525) rings allows it to fit into the narrow ATP-binding cleft of many protein kinases.

Substituents at Positions 6 and 7: The methoxy group at position 6 and the larger, more flexible benzyloxy group at position 7 occupy the solvent-exposed region of the kinase binding site. The orientation of the benzyloxy group, in particular, can be a significant factor. Its ability to adopt various conformations can influence interactions with amino acid residues outside the primary binding pocket, potentially enhancing affinity and selectivity.

The 4-Amino Group: This group is a critical hydrogen bond donor, typically interacting with key residues in the "hinge region" of the kinase domain, anchoring the inhibitor to the target protein. researchgate.net

Quantitative structure-activity relationship (QSAR) studies, including 3D-QSAR methods like CoMFA and CoMSIA, are often employed to model these conformational effects and provide insights for designing new compounds with improved activity. nih.govrsc.org These models help to visualize the spatial, electronic, and steric requirements for optimal target interaction. nih.gov

Stereochemical Aspects and Pharmacological Profile

While this compound itself does not possess a chiral center, the introduction of stereocenters into quinazoline derivatives can have a profound impact on their pharmacological profile. When a substituent, often attached at the 4-amino position, contains a chiral center, the resulting stereoisomers (enantiomers or diastereomers) frequently exhibit different biological activities, potencies, and pharmacokinetic properties.

For instance, in the development of quinazoline-based BET family inhibitors, extensive SAR studies revealed a clear preference for a specific stereoisomer. It was found that the S-configuration of a phenylmorpholine substitution was preferred for biological activity, leading to analogs with significantly improved potency. nih.gov This highlights that the precise three-dimensional orientation of substituents is crucial for optimal interaction with the chiral environment of a biological target, such as an enzyme's active site.

This stereochemical dependence underscores the importance of asymmetric synthesis and chiral separation techniques in the development of quinazoline-based therapeutic agents to ensure that the more active and safer stereoisomer is advanced.

Rational Design Principles based on SAR Data

Rational drug design relies heavily on SAR data to guide the modification of a lead compound into a viable drug candidate. nih.govpatsnap.com For the quinazoline class, decades of research have established several key design principles. nih.gov The goal is to optimize efficacy, selectivity, and pharmacokinetic properties by making targeted structural changes. patsnap.com

The general SAR for many biologically active quinazolines, particularly kinase inhibitors, can be summarized as follows:

Position 4: Substitution on the 4-amino group is critical for activity. Small, unbranched alkyl groups are often disfavored, while substituted anilino or similar aromatic groups can dramatically increase potency by forming additional interactions within the ATP binding site. esmed.org

Positions 6 and 7: These positions are key for modulating potency, selectivity, and solubility. Small alkoxy groups, such as the methoxy and benzyloxy groups in this compound, are common. They often extend into a hydrophilic region of the binding pocket, and their size and nature can be adjusted to fine-tune interactions and target specific kinases. esmed.org

Position 2: While often unsubstituted (a hydrogen atom), introducing small substituents at this position can sometimes influence activity. nih.gov

Lead Compound Optimization via Substituent Manipulation

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve upon a promising initial compound. patsnap.comnih.gov For quinazoline derivatives, this typically involves manipulation of substituents at the C4, C6, and C7 positions. The 6-methoxy, 7-benzyloxy substitution pattern is a known feature in intermediates used for the synthesis of potent kinase inhibitors like Vandetanib. researchgate.netatlantis-press.com

The optimization of 4-anilinoquinazolines serves as a classic example. These compounds, which include FDA-approved drugs like Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR) kinase. biointerfaceresearch.com SAR studies on this class have provided a detailed roadmap for optimization.

The following table illustrates how substituent manipulation at key positions on the quinazoline scaffold can impact inhibitory activity against a target kinase, using EGFR as a representative example.

| Compound | R1 (Position 4) | R2 (Position 6) | R3 (Position 7) | EGFR IC₅₀ (nM) |

| A | -NH₂ | -OCH₃ | -OCH₂Ph | >1000 |

| B (Gefitinib analog) | 3-chloro-4-fluoro-anilino | -OCH₃ | -O(CH₂)₂-morpholino | ~30 |

| C (Erlotinib analog) | 3-ethynyl-anilino | -OCH₃ | -OCH₃ | ~2 |

| D | 3-chloro-4-fluoro-anilino | -H | -H | ~800 |

| E | 3-chloro-4-fluoro-anilino | -OCH₃ | -OCH₃ | ~40 |

This table is illustrative, compiled from general principles of quinazoline SAR. IC₅₀ values are representative and intended to demonstrate the relative impact of substitutions.

Analysis of the data reveals key optimization strategies:

Impact of C4-Anilino Group: A simple amino group at C4 (Compound A) is insufficient for high potency. The introduction of a substituted anilino ring (Compounds B, C, D, E) is crucial for potent EGFR inhibition, providing essential hydrophobic and electronic interactions.

Importance of C6/C7 Substituents: Comparing Compound D with Compounds B and E shows that the addition of methoxy or other alkoxy groups at positions 6 and 7 significantly enhances potency. These groups improve binding affinity and can be tailored to improve solubility and pharmacokinetic properties.

Fine-tuning C7 Substituent: The 7-benzyloxy group in the parent compound is a large, hydrophobic moiety. In many optimized inhibitors, it is replaced by more complex, often more hydrophilic groups (like the morpholinoethoxy group in Compound B) to further enhance binding and improve drug-like properties.

This systematic approach of substituent manipulation, guided by SAR data, has been instrumental in transforming the basic quinazoline scaffold into highly potent and selective therapeutic agents. nih.govnih.gov

Molecular Mechanisms of Action and Target Engagement of 7 Benzyloxy 6 Methoxyquinazolin 4 Amine and Analogues

Kinase Inhibition Profiles

The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives exhibiting potent inhibitory activity against a range of tyrosine and serine/threonine kinases. The nature of the substituents at the 4-anilino and the quinazoline (B50416) 6,7-positions dictates the specific kinase targets.

Tyrosine Kinase Inhibition

The 4-anilinoquinazoline core is a well-known pharmacophore for EGFR tyrosine kinase inhibitors. nih.gov These compounds act as ATP-competitive inhibitors, preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis. tbzmed.ac.ir The 6,7-disubstitution on the quinazoline ring is critical for high-affinity binding to the EGFR kinase domain.

Vandetanib, a clinically approved multi-kinase inhibitor, is a relevant analogue. It features a 6-methoxy group and a more complex side chain at the 7-position, but its core structure provides insight into the potential activity of 7-(benzyloxy)-6-methoxyquinazolin-4-amine derivatives. Vandetanib is a potent inhibitor of EGFR, with reported IC50 values in the nanomolar range. mdpi.comnih.gov Studies on various 6,7-disubstituted-4-anilinoquinazoline derivatives have shown that modifications at these positions significantly impact EGFR inhibitory activity. For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives showed potent inhibition against wild-type EGFR (EGFRwt) kinase. nih.gov Another study reported that 6-arylureido-4-anilinoquinazoline derivatives exhibited promising EGFR inhibitory activities, with IC50 values ranging from 11.66 to 867.1 nM. nih.gov

| Compound/Analogue | EGFR IC50 (nM) | Reference |

| Vandetanib | 500 | nih.gov |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | 0.025 | amazonaws.com |

| 6-Arylureido-4-anilinoquinazoline derivative (Compound 7i) | 17.32 | nih.gov |

| 6,7-disubstituted-4-anilino-quinazoline derivative (Compound 15) | 5.9 | nih.gov |

This table is interactive and can be sorted by column.

Several 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against VEGFR kinases, which are key mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Vandetanib, for example, is a potent inhibitor of VEGFR-2, with an IC50 of 40 nM. nih.gov This dual inhibition of both EGFR and VEGFR signaling pathways is a key feature of Vandetanib's anticancer activity. benthamdirect.comnih.gov

Research into other 6,7-disubstituted quinazolines has further established this scaffold's role in VEGFR inhibition. A series of 4-aryloxy-6,7-dimethoxyquinazolines were reported to have potent inhibitory activity against VEGFR-1, -2, and -3, with IC50 values of less than 9 nM for the most potent compound. amazonaws.com Similarly, novel 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety exhibited potent VEGFR-2 inhibition, with the most active compound showing an IC50 of 0.016 µM. nih.govresearchgate.net

| Compound/Analogue | VEGFR-2 IC50 (nM) | Reference |

| Vandetanib | 40 | nih.gov |

| 4-Aryloxy-6,7-dimethoxyquinazoline derivative (Compound 40) | <9 | amazonaws.com |

| 6,7-dimethoxy-4-anilinoquinazoline derivative (Compound 14b) | 16 | nih.govresearchgate.net |

| Substituted thiourea (B124793) quinazoline-based derivative (Compound 39) | 50 | mdpi.com |

This table is interactive and can be sorted by column.

| Compound/Analogue | PDGFRβ IC50 (nM) | Reference |

| 4-Aryloxy-6,7-dimethoxyquinazoline derivative (Compound 40) | <9 | amazonaws.com |

| Regorafenib | 22 | medchemexpress.com |

| Sunitinib | 2 | selleckchem.com |

This table is interactive and can be sorted by column.

The c-Kit receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors and certain types of leukemia. dovepress.com Some 4-anilinoquinazoline derivatives have been found to inhibit c-Kit. For example, a series of 4-aryloxy-6,7-dimethoxyquinazolines demonstrated potent c-Kit inhibition, with an IC50 of less than 9 nM for a lead compound. amazonaws.com This indicates that the 6,7-dialkoxy-4-anilinoquinazoline scaffold can be tailored to effectively inhibit this kinase.

| Compound/Analogue | c-Kit IC50 (nM) | Reference |

| 4-Aryloxy-6,7-dimethoxyquinazoline derivative (Compound 40) | <9 | amazonaws.com |

| Imatinib | 100 | selleckchem.com |

| Sunitinib | Not specified, but active | selleckchem.com |

| Regorafenib | 7 | medchemexpress.com |

This table is interactive and can be sorted by column.

Serine/Threonine Kinase Inhibition

While the 4-anilinoquinazoline scaffold is predominantly associated with tyrosine kinase inhibition, some derivatives have also shown activity against serine/threonine kinases. These kinases are involved in a wide range of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

For example, a class of pyrazolo-substituted-quinazoline derivatives has been developed as selective inhibitors of Aurora kinases, which are key regulators of mitosis. mdpi.com One such compound, Barasertib (AZD1152), is a potent inhibitor of Aurora kinase B with an IC50 of 0.37 nM. mdpi.com Additionally, quinazoline-based compounds have been identified as inhibitors of other serine/threonine kinases such as STK17A/B. acs.org A quinazoline-based aminopyrimidine kinase inhibitor was found to have an IC50 of 18 nM against STK17A. acs.org These findings suggest that the versatile quinazoline scaffold can be adapted to target serine/threonine kinases, expanding its therapeutic potential.

| Compound/Analogue | Serine/Threonine Kinase Target | IC50 (nM) | Reference |

| Barasertib (AZD1152) | Aurora kinase B | 0.37 | mdpi.com |

| Quinazoline-based aminopyrimidine (Compound 1) | STK17A | 18 | acs.org |

| Quinazoline-based aminopyrimidine (Compound 9) | STK17A | 23 | acs.org |

This table is interactive and can be sorted by column.

Modulation of Epigenetic Targets

The quinazoline scaffold has been extensively explored for its ability to modulate epigenetic machinery, which plays a crucial role in gene expression regulation. Analogues of this compound have been designed to inhibit key enzymes responsible for post-translational modifications of histones.

Histone Lysine (B10760008) Methyltransferase (HMT) Inhibition: G9a

Quinazoline derivatives are notable inhibitors of histone lysine methyltransferases, particularly G9a (also known as EHMT2), which is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9). google.com Overexpression of G9a is linked to various cancers, making it a significant therapeutic target. google.comacs.org

The compound BIX-01294, a 2,4-diamino-6,7-dimethoxyquinazoline, was one of the first potent small molecule inhibitors of G9a and the closely related G9a-like protein (GLP). acs.orgnih.gov Structure-activity relationship (SAR) studies on this template led to the development of more potent and selective inhibitors. For instance, exploration of the 7-aminoalkoxy region of the quinazoline scaffold, which is structurally related to this compound, has been a key strategy. The discovery of UNC0224, a 2,4-diamino-7-aminoalkoxy-quinazoline, marked a significant advancement. acs.orgmdpi.com X-ray crystallography of G9a in complex with UNC0224 revealed that the 7-alkoxy side chain extends into the lysine-binding channel of the enzyme, forming critical interactions. google.comacs.org This structural insight guided the optimization of this side chain, leading to the discovery of UNC0321, which demonstrated picomolar potency against G9a. google.com The secondary nitrogen in the 4-amino group was also found to be important for G9a inhibition, likely through hydrogen bonding. google.com

Table 1: Inhibition of G9a/GLP by Quinazoline Analogues

| Compound | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| BIX-01294 | 1,900 | 15,000 | ~8-fold for G9a |

| UNC0224 | 15 | 20 | ~1.3-fold for G9a |

| UNC0321 | <2.5 | 63 | >25-fold for GLP |

| UNC0638 | <15 | 19 | ~1.3-fold for G9a |

Data sourced from multiple studies. acs.orgnih.govmdpi.comsci-hub.se

Histone Deacetylase (HDAC) Inhibition

The quinazoline framework is also integral to the design of histone deacetylase (HDAC) inhibitors, a class of anticancer agents that interfere with the deacetylation of histone and non-histone proteins. HDAC inhibitors typically consist of three key pharmacophoric units: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site.

Novel quinazolin-4(3H)-one derivatives have been synthesized to act as selective HDAC6 inhibitors. In these designs, the quinazolinone moiety serves as the cap group. By functionalizing this scaffold and connecting it via a linker to a hydroxamic acid ZBG, potent and selective inhibitors have been developed. For example, some quinazoline-based hydroxamic acids have shown high selectivity for HDAC6, which is involved in regulating α-tubulin acetylation, a process critical for microtubule dynamics and cell motility. The development of dual inhibitors, targeting both HDACs and other cancer-relevant targets like kinases, has also become a significant area of research for quinazoline-based compounds.

Table 2: HDAC Inhibition by Quinazolinone Analogues

| Compound ID | Target HDAC | IC₅₀ (nM) |

|---|---|---|

| Analogue 5b | HDAC6 | 150 |

| Analogue E | HDAC6 | 4 |

| Analogue H | HDAC6 | 40,000 |

Data represents selected examples from different research series.

Inhibition of Key Metabolic Enzymes

Beyond epigenetics, quinazoline analogues have been engineered to inhibit essential enzymes involved in cellular metabolism, demonstrating their broad therapeutic potential.

Dihydrofolate Reductase (DHFR)

Quinazolines are a well-established class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which is a cornerstone of cancer chemotherapy.

Many quinazoline-based DHFR inhibitors are classified as "classical" or "nonclassical" antifolates. They are designed to mimic the structure of folic acid, competing with the natural substrate for binding to the DHFR active site. A number of quinazoline analogues have demonstrated potent inhibition of human DHFR. For example, certain 4(3H)-quinazolinone analogues were designed to fit within the active site of human DHFR, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. The development of these compounds often involves molecular modeling to optimize their fit and interactions within the enzyme's active site.

Table 3: Inhibition of Human DHFR by Quinazolinone Analogues

| Compound ID | DHFR IC₅₀ (µM) |

|---|---|

| Analogue 28 | 0.5 |

| Analogue 30 | 0.4 |

| Analogue 31 | 0.4 |

| Methotrexate (Reference) | <0.001 |

Data from a study on novel 4(3H)-quinazolinone analogues.

Cyclooxygenase-2 (COX-2)

The quinazolinone scaffold has been effectively utilized to create selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. While non-selective COX inhibitors can cause gastrointestinal side effects by inhibiting the related COX-1 isoform, selective COX-2 inhibitors offer a more targeted approach.

Novel series of quinazolinones have been synthesized by conjugating the core structure with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) to enhance COX-2 selectivity. These modifications are designed to exploit the subtle structural differences between the active sites of COX-1 and COX-2. Several of these hybrid molecules have shown potent COX-2 inhibitory activity, with IC₅₀ values comparable to the selective COX-2 inhibitor celecoxib, while exhibiting minimal inhibition of COX-1.

Table 4: COX-2 Inhibition by Quinazolinone Analogues

| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

|---|---|---|---|

| Analogue 4 | 0.33 | >100 | >303 |

| Analogue 6 | 0.40 | >100 | >250 |

| Analogue 13 | 0.70 | >100 | >142 |

| Celecoxib (Reference) | 0.30 | >100 | >333 |

Data from a study on 2,3-disubstitued 4(3H)-quinazolinone derivatives.

Leucyl-tRNA Synthetase (LRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Their inhibition leads to the cessation of protein production, making them attractive targets for antimicrobial agents. While extensive research has focused on developing LRS inhibitors from scaffolds like benzoxaboroles, the potential of the quinazoline core for this target is also emerging.

Direct inhibition of LRS by quinazoline analogues is not as extensively documented as for other targets. However, the related quinazolinone scaffold has proven effective against other aaRSs. A prominent example is Halofuginone, a derivative of the natural quinazolinone alkaloid febrifugine, which is a potent inhibitor of prolyl-tRNA synthetase (ProRS). Furthermore, fragment-based screening has identified halogenated quinazolinone structures as suitable fragments for binding to the tRNA pocket of threonyl-tRNA synthetase (ThrRS). These findings establish that the quinazolinone scaffold can effectively target the active sites of aaRS enzymes. This proven activity against ProRS and ThrRS suggests that with appropriate structural modifications, the quinazoline core could be rationally designed to produce potent and selective inhibitors of other aaRS enzymes, including Leucyl-tRNA Synthetase.

Mycobacterium tuberculosis N-acetylglucosamine-1-phosphate Uridyltransferase (GlmU)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such target is the N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), a crucial enzyme in the biosynthetic pathway of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the mycobacterial cell wall.

Research has identified aminoquinazoline-based compounds as potential inhibitors of the uridyltransferase activity of M. tuberculosis GlmU. In one of the pioneering inhibition studies targeting this enzyme, a series of aminoquinazoline derivatives were synthesized and evaluated. The most potent compound in this series demonstrated significant inhibitory activity against GlmU's uridyltransferase function, serving as a promising foundation for the development of more effective inhibitors.

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Aminoquinazoline-based compounds | M. tuberculosis GlmU uridyltransferase | 74 µM |

Interaction with Other Cellular Pathways and Proteins

Quinazoline derivatives have been extensively investigated for their interactions with various other cellular proteins and pathways, highlighting the versatility of this chemical scaffold in targeting a range of biological processes.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Several quinazoline derivatives have been identified as potent BCRP inhibitors.

Structure-activity relationship (SAR) studies have revealed key structural features necessary for BCRP inhibition. For instance, the presence of a phenyl group at the C-2 position of the quinazoline ring is considered essential. Modifications at the C-4, C-6, and C-7 positions have been shown to influence the inhibitory potency. Notably, 2-phenyl-4-anilino-substituted quinazolines have demonstrated potent BCRP inhibitory activity, with some analogues exhibiting IC50 values in the low micromolar to nanomolar range. nih.gov For example, a meta-nitro-anilino substituted compound showed an IC50 of 0.13 µM. nih.gov Furthermore, certain quinazolinamine derivatives have been developed as dual inhibitors of both BCRP and P-glycoprotein (P-gp), another important ABC transporter involved in multidrug resistance. nih.govresearchgate.net

| Compound Class | Substitution Pattern | BCRP Inhibitory Activity (IC50) |

|---|---|---|

| 2-phenyl-4-anilino-quinazolines | meta-nitro-anilino at C-4 | 0.13 µM nih.gov |

| 2-pyridyl-4-substituted-quinazolines | dimethoxy-phenyl at C-2 | 0.076 µM nih.gov |

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes like replication, transcription, and recombination, making them critical targets for anticancer drugs. nih.gov Quinazoline derivatives have emerged as inhibitors of both topoisomerase I and II. nih.govnih.gov

Certain benzoquinazolines with a dimethylaminoethyl group at the 6-position have shown dual inhibitory activity against both topoisomerase I and II. nih.gov Additionally, dihydropyrazolo[1,5-c]quinazolines have demonstrated inhibitory activity against topoisomerase II, with electron-releasing substituents at the 2-position enhancing this activity. nih.gov Studies on 2-substituted-quinazolinones have identified compounds that exhibit potent inhibition of both topoisomerase I and II. nih.gov For instance, a cyclohexylamino-substituted quinazoline and an isopropylamino-substituted quinazoline displayed potent cytotoxic activity against various cancer cell lines, with IC50 values ranging from 2.76 to 16.47 µM, and also showed significant inhibition of topoisomerase I. nih.gov

| Compound Class | Target Enzyme | Cytotoxic Activity (IC50) |

|---|---|---|

| Cyclohexylamino-substituted quinazoline | Topoisomerase I | 2.76 - 16.47 µM nih.gov |

| Isopropylamino-substituted quinazoline | Topoisomerase I | 2.76 - 16.47 µM nih.gov |

| 2-aryl-8-substituted-quinazoline-4-ones | Topoisomerase II | IC50 of 3.86 µM for one analogue nih.gov |

Poly-(ADP-ribose)-polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP inhibitors have gained prominence as anticancer agents, particularly for cancers with deficiencies in DNA repair pathways. Various quinazoline derivatives have been designed and evaluated as PARP inhibitors.

SAR studies on 2-substituted-quinazoline-4-ones have identified compounds with potent PARP inhibitory activity. nih.gov For example, one derivative demonstrated 100% inhibition of PARP with an IC50 of 0.0914 µM. nih.gov Another analogue showed strong inhibitory activity against both PARP-1 and PARP-2, with IC50 values of 13.3 nM and 67.8 nM, respectively. nih.gov The structural modifications at the N1 position of the quinazoline ring were found to be crucial, with smaller alkyl or aromatic groups being more favorable than bulkier substituents. nih.gov

| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 2-substituted-quinazoline-4-ones (Analogue 1) | PARP | 0.0914 µM nih.gov |

| 2-substituted-quinazoline-4-ones (Analogue 2) | PARP-1 | 13.3 nM nih.gov |

| PARP-2 | 67.8 nM nih.gov | |

| 2-alkyl/aryl-8-substituted-quinazoline-4-ones | PARP-1 | 49 µM nih.gov |

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. Several classes of quinazoline derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govresearchgate.net

Biphenylaminoquinazolines have been identified as dual inhibitors of both tyrosine kinases and tubulin polymerization. nih.gov Further studies on 4-(N-cycloamino)phenylquinazolines led to the discovery of new tubulin polymerization inhibitors. nih.gov A specific quinazoline derivative, PVHD121, was found to inhibit tubulin assembly with an IC50 in the micromolar range and showed potent inhibition of colchicine binding. nih.gov Another series of quinazoline derivatives demonstrated potent antiproliferative activity against various cancer cell lines, with one compound exhibiting an IC50 value of 51 nM against the HT-29 colon cancer cell line by inhibiting microtubule polymerization. nih.gov

| Compound Class | Mechanism | Antiproliferative Activity (IC50) |

|---|---|---|

| Quinazoline derivative (Compound Q19) | Inhibition of microtubule polymerization | 51 nM (against HT-29 cells) nih.gov |

Computational Approaches in the Research and Design of Quinazoline Based Compounds

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 7-(benzyloxy)-6-methoxyquinazolin-4-amine and related quinazoline (B50416) compounds, docking studies are crucial for understanding how these ligands interact with their biological targets, typically protein receptors or enzymes. nih.gov

A primary goal of molecular docking is to predict the most stable binding pose of a ligand in a protein's active site and to estimate the binding affinity. nih.govnih.gov The binding affinity is often expressed as a docking score or estimated free energy of binding (ΔG), with lower values indicating a more favorable interaction. Computational models can accurately predict binding modes with a root-mean-square deviation (RMSD) often less than 2.0 Å compared to experimentally determined structures. researchgate.net These predictions are vital for structure-activity relationship (SAR) studies, helping researchers understand why certain structural modifications on the quinazoline scaffold lead to enhanced or diminished biological activity. researchgate.net For example, docking studies can rationalize how the size and electronic properties of substituents on the quinazoline ring affect the binding affinity for a particular kinase. mdpi.com

Table 1: Example of Predicted Binding Affinities for Quinazoline Derivatives against a Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Derivative A | -9.8 | 50 | Met793, Leu718, Gly796 |

| Derivative B | -9.2 | 120 | Met793, Cys797, Leu844 |

| Derivative C | -8.5 | 350 | Leu718, Val726, Ala743 |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov For quinazoline-based compounds like this compound, SBDD is a powerful strategy for developing potent and selective inhibitors. This approach is particularly effective when high-resolution crystal structures of the target protein, often in complex with a ligand, are available. nih.gov By analyzing the detailed interactions within the binding pocket, medicinal chemists can make rational modifications to the ligand structure to enhance affinity and selectivity. For example, SBDD has been successfully used to develop selective Aurora A kinase inhibitors from the quinazolin-4-amine scaffold by exploiting subtle structural differences between Aurora A and B kinases. nih.gov

Virtual Screening and Lead-Hopping Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. For quinazoline-based drug discovery, virtual screening can be used to identify novel derivatives with potential activity against targets like Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org

Scaffold hopping, or lead hopping, is a strategy used to discover structurally novel compounds that retain the biological activity of a known parent scaffold. researchgate.netnih.gov This is particularly useful for generating new intellectual property or improving the pharmacokinetic properties of a lead compound. researchgate.net Starting from a known quinazoline inhibitor, computational algorithms can search for different core structures (scaffolds) that can present the key interacting functional groups in a similar spatial arrangement. acs.orgnih.gov This has led to the discovery of entirely new classes of inhibitors for various targets. nih.gov

In Silico Prediction of Biological Activity

Computational methods are widely used to predict the biological activity of novel compounds before their synthesis. researchgate.net One of the most common approaches is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govfrontiersin.org QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. proquest.com For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models for their inhibitory activity against targets such as EGFR and CDK2/cyclin A. mdpi.comnih.gov These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence activity, providing crucial guidance for designing more potent compounds. mdpi.comfrontiersin.org

Table 2: Statistical Parameters for a 3D-QSAR (CoMFA) Model of Quinazoline Derivatives

| Parameter | Value | Description |

| q² | 0.608 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| R² | 0.979 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and observed activities. |

| SEE | 0.1126 | Standard Error of Estimate, a measure of the model's accuracy. |

| F-statistic | 257.401 | A measure of the statistical significance of the model. |

| Steric Contribution | 51% | The percentage contribution of steric fields to the model. |

| Electrostatic Contribution | 49% | The percentage contribution of electrostatic fields to the model. |

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based drug design methods become essential. researchgate.net Pharmacophore modeling is a key technique in this area. A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. nih.gov By aligning a set of active quinazoline derivatives, a common pharmacophore model can be generated. mdpi.com This model can then be used as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov This approach has been successfully applied to design novel quinazoline-4(3H)-one derivatives as potential anticancer agents. proquest.comresearchgate.net

Preclinical Biological Activity and Cellular Research of 7 Benzyloxy 6 Methoxyquinazolin 4 Amine and Analogues

In Vitro Antiproliferative Activity against Cancer Cell Lines

The quinazoline (B50416) scaffold is a cornerstone in the development of targeted anticancer agents, with several derivatives having been successfully translated into clinical practice. nih.gov The compound 7-(benzyloxy)-6-methoxyquinazolin-4-amine and its analogues are part of this extensive family of molecules investigated for their potential to inhibit cancer cell growth. Research has demonstrated that the antiproliferative activity of these compounds is influenced by the nature and position of substituents on the quinazoline ring. nih.gov

A range of 4-aminoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including those from the breast, colon, and bladder. nih.gov For instance, certain novel symmetrical quinazoline derivatives have shown selective pro-apoptotic mechanisms in cancer cells. nih.gov The antiproliferative efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Selected Quinazoline Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Analogue 1 | HCT-116 | Colon Carcinoma | 6.6 |

| HT29 | Colon Carcinoma | 6.7 | |

| MCF7 | Breast Adenocarcinoma | 4.9 | |

| Analogue 2 | A549 | Lung Carcinoma | - |

| HepG-2 | Hepatocellular Carcinoma | - | |

| LoVo | Colon Carcinoma | - | |

| MCF-7 | Breast Adenocarcinoma | 2.5 | |

| Analogue 3 | PC3 | Prostate Cancer | - |

| HT29 | Colon Carcinoma | - | |

| MCF7 | Breast Adenocarcinoma | - |

IC50 values are indicative of the potency of the compounds. A lower IC50 value signifies a more potent compound. Data for analogues are compiled from various studies on 4-aminoquinazoline derivatives. hilarispublisher.comnih.gov

Mechanisms of Cell Growth Inhibition

The mechanisms by which this compound and its analogues inhibit cell growth are multifaceted, often involving the targeting of key signaling pathways that are dysregulated in cancer. A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, particularly those involved in cell proliferation and survival pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

Suppression of the PI3K/Akt signaling cascade is a critical mechanism for inducing growth inhibition. nih.gov For example, a novel 4-aminoquinazoline derivative, compound 6b, was shown to effectively suppress PI3Kα kinase activity, which subsequently blocks the activation of the PI3K/Akt pathway in HCT116 cells. nih.gov This inhibition of a crucial survival pathway ultimately leads to a halt in cell proliferation.

Furthermore, some quinazoline derivatives have been found to inhibit tubulin polymerization. nih.gov Tubulin is a critical component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to cell death. nih.gov The substitution pattern on the quinazoline core is crucial, as exemplified by the discovery that a methyl group on the nitrogen linker of certain 4-anilinoquinazolines was essential for their apoptosis-inducing activity, while substitutions at the 6- and 7-positions decreased potency. nih.gov

Induction of Apoptosis in Malignant Cells

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. jofamericanscience.org this compound and its analogues have demonstrated the capacity to trigger this process through various intrinsic and extrinsic pathways. nih.govjofamericanscience.org

Studies on novel symmetrical quinazoline derivatives have shown their ability to induce caspase-3 activation and nuclear chromatin degradation, which are key events in the apoptotic cascade. nih.gov Caspase-3 is a critical executioner caspase, and its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death. jofamericanscience.org

The induction of apoptosis by these compounds can be mediated through the mitochondrial-dependent pathway. nih.gov This is often characterized by changes in the expression of Bcl-2 family proteins, which are key regulators of apoptosis. For instance, some quinazoline derivatives have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, triggering the caspase cascade and subsequent cell death. nih.gov

Cell Cycle Arrest Phenomena

In addition to inducing apoptosis, this compound analogues can exert their antiproliferative effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov

Several studies have demonstrated that 4-aminoquinazoline derivatives can induce cell cycle arrest. For example, one potent derivative was found to cause G1 phase arrest in HCT116 cells, which was attributed to the inhibition of PI3K signaling. nih.gov In another study, the 2,4-dibenzylaminoquinazoline derivative led to a decrease of cells in the G1 phase and an increase of cells in the G2 phase before the onset of cell death. nih.gov

The G2/M phase is a common checkpoint for cell cycle arrest induced by quinazoline derivatives. mdpi.com This arrest is often associated with the disruption of microtubule function, preventing the cell from entering mitosis. nih.gov The ability of these compounds to halt the cell cycle provides a crucial mechanism for their anticancer activity, complementing their ability to induce apoptosis.

Cellular Assays for Target Engagement and Pathway Modulation

To elucidate the precise mechanisms of action of compounds like this compound, a variety of cellular assays are employed. These assays are designed to confirm that the compound is interacting with its intended molecular target within the cell and to measure the downstream effects on specific signaling pathways.

In-Cell Western (ICW) Assays for Histone Methylation Levels

While specific data on the use of In-Cell Western (ICW) assays to evaluate the effect of this compound on histone methylation is not currently available in published literature, this technique is a powerful tool for studying epigenetic modifications. Histone methylation is a key epigenetic mechanism that regulates gene expression and can be dysregulated in cancer. cusabio.com

ICW assays are a quantitative immunofluorescence-based method performed in microplates, allowing for the measurement of protein levels and post-translational modifications, such as methylation, directly in fixed cells. biocompare.com This method could be used to assess whether this compound or its analogues can modulate the activity of histone methyltransferases or demethylases, leading to changes in the methylation status of specific histone residues (e.g., H3K9, H3K27). researchgate.net Such epigenetic alterations can have profound effects on the expression of genes involved in cell proliferation, apoptosis, and differentiation. Some quinazoline-based hydroxamic acid derivatives have been developed as dual inhibitors of histone methylation and deacetylation, demonstrating the potential of the quinazoline scaffold to target epigenetic pathways. nih.gov

Reporter Gene Assays for Pathway Activity

Reporter gene assays are a widely used method to study the activity of signaling pathways and the effect of chemical compounds on their modulation. nih.govyoutube.com These assays typically involve the use of a plasmid containing a promoter or response element for a specific transcription factor, which drives the expression of a reporter gene, such as luciferase or β-galactosidase. nih.gov

Although specific studies employing reporter gene assays to investigate the pathway modulation by this compound have not been identified, this methodology is highly applicable. For instance, to investigate the effect of this compound on the PI3K/Akt pathway, a reporter construct containing response elements for a downstream transcription factor, such as FOXO, could be utilized. A decrease in reporter gene activity in the presence of the compound would indicate an inhibitory effect on the pathway. Similarly, reporter assays can be designed to assess the activity of other cancer-relevant pathways, such as the NF-κB, Wnt/β-catenin, or MAPK pathways, providing valuable insights into the compound's mechanism of action. frontiersin.org

Angiogenesis Inhibition Studies in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Quinazoline derivatives have been extensively investigated as VEGFR-2 inhibitors. researchgate.net

Furthermore, studies on 2,4-disubstituted quinazoline derivatives have shown their ability to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs), key processes in angiogenesis. nih.gov Certain derivatives also exhibited significant anti-angiogenesis activity in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov The anti-angiogenic effects of some quinazoline derivatives are mediated by the inhibition of VEGFR-2 activation and the downregulation of the VEGFR-2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

The general structure of quinazoline-based VEGFR-2 inhibitors often includes a scaffold that can interact with the ATP-binding site of the kinase domain. Molecular modeling studies of some anilinoquinazoline (B1252766) derivatives have suggested that the phenyl group can have favorable interactions within the kinase domain, a feature that can be enhanced by specific substitutions on the quinazoline ring. nih.gov

Table 1: Angiogenesis Inhibition by Quinazoline Analogues

| Compound Type | Cellular Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines (C-7 substituted) | KDR (VEGFR-2) tyrosine kinase assay | Potent, nanomolar inhibition of KDR. | researchgate.net |

| 2,4-Disubstituted Quinazolines | HUVEC adhesion and migration assays, CAM assay | Inhibition of endothelial cell adhesion and migration; anti-angiogenic effects in vivo. | nih.gov |

| Quinazoline Derivative 11d | HUVECs | Inhibits angiogenesis by downregulating VEGFR-2 phosphorylation and suppressing the Akt/mTOR/p70s6k pathway. | nih.gov |

Evaluation of Anti-Infective Properties

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The quinazoline and quinoline (B57606) scaffolds have been explored for the development of new anti-tubercular agents. Research has indicated that the 4-anilinoquinazoline (B1210976) structure is a promising starting point for inhibitors of Mtb. nih.gov

A screening of a series of 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against Mtb. nih.gov A key structural feature for this activity was identified as the benzyloxy aniline (B41778) substituent, suggesting that compounds like this compound could possess anti-tubercular properties. nih.gov For example, a related compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM against Mtb. nih.gov

The mechanism of action for these types of compounds is still under investigation, but it has been suggested that they may target pathogen kinases. nih.gov It is important to note that while some quinazoline derivatives show promising activity, others with similar structures may be less effective. For instance, in one study, 6-methoxy and 7-methoxy quinoline analogues showed no significant reduction in Mtb signal at a concentration of 20 μM. nih.gov

Table 2: Anti-Tubercular Activity of Quinazoline/Quinoline Analogues

| Compound | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis | MIC90: 0.63-1.25 μM | nih.gov |

| Lapatinib (B449) (a 4-anilinoquinazoline) | Mycobacterium tuberculosis | Reduced relative Mtb signal to below 10% at 20 μM. | nih.gov |

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Quinazoline and quinazolinone derivatives have been investigated for their potential in this area. nih.govresearchgate.net

Research based on the structure of febrifugine, a natural product with antimalarial properties containing a quinazolinone moiety, has led to the synthesis of various 2,3-substituted quinazolin-4(3H)-one derivatives. nih.gov Some of these synthetic analogues have exhibited antimalarial activities against Plasmodium berghei in murine models. nih.gov The 4-quinazolinone moiety is considered to be a key contributor to the antimalarial activity of these compounds. nih.gov

Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have also been identified as potent antimalarial agents, with some compounds showing high in vitro efficacy against P. falciparum and significant activity in rodent models of malaria. nih.gov While specific data for this compound is not available, the broader research into quinazoline-based compounds suggests this chemical class has potential for the development of new antimalarial drugs. nih.govresearchgate.net

Table 3: Anti-Malarial Activity of Quinazolinone Analogues

| Compound Type | Target Organism | Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-Substituted Quinazolin-4(3H)-ones | Plasmodium berghei | Murine model | Exhibited antimalarial activities. | nih.gov |

| Pyrrolo[3,2-f]quinazoline-1,3-diamines | Plasmodium falciparum | In vitro | High efficacy with IC50 values around 0.01 ng/ml. | nih.gov |

Cellular Permeability and Intracellular Accumulation

The ability of a compound to penetrate cell membranes and accumulate intracellularly is crucial for its therapeutic efficacy, particularly for targeting intracellular pathogens or signaling pathways. For quinazoline-based inhibitors, cellular permeability is a key factor in their biological activity.

Studies on some quinazoline derivatives have focused on improving cell membrane permeability to enhance their potency. nih.gov For example, in the development of certain G9a inhibitors with a quinazoline scaffold, efforts were made to improve cellular potency by designing analogues with better membrane permeability. nih.gov

The Caco-2 cell permeability assay is a standard in vitro model used to predict human intestinal absorption of drugs. nih.gov While specific data for this compound is not available, studies on other quinazolin-4(3H)-one derivatives have predicted high human oral absorption rates. nih.gov For instance, a series of quinazolin-4(3H)-one esters showed a predicted human oral absorption rate of 100%. nih.gov

The intracellular accumulation of quinazoline derivatives has also been observed. One study on a fluorescent 4-arylamino-6-fluoro quinazoline derivative revealed that the compound accumulates in the mitochondria of A549 cells. nih.gov This mitochondrial enrichment was linked to its antitumor activity through the induction of the mitochondrial apoptotic pathway. nih.gov Additionally, some quinazoline-based drugs have been noted to act as inhibitors of efflux pumps like BCRP, which can lead to increased intracellular drug accumulation in cancer cells. nih.gov

Table 4: Cellular Permeability and Accumulation of Quinazoline Derivatives

| Compound Type | Assay/Observation | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one Esters | ADME Prediction | Predicted human oral absorption rate of 100%. | nih.gov |

| 4-Arylamino-6-fluoro Quinazoline | Fluorescence Microscopy | Accumulates in the mitochondria of A549 cells. | nih.gov |

| Prazosin and Gefitinib (Quinazolines) | BCRP Inhibition Assay | Inhibit the BCRP efflux pump, potentially increasing intracellular concentration. | nih.gov |

Future Directions and Advanced Research Strategies for Quinazoline Based Compounds

Development of Multi-Targeted Agents

The complexity of diseases like cancer, which often involve multiple dysregulated pathways, has spurred a shift from the "one-target, one-drug" paradigm towards multi-targeted agents. nih.govresearchgate.net This approach aims to improve therapeutic efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. nih.govrsc.org The quinazoline (B50416) scaffold is an ideal platform for developing these sophisticated agents.

Design of Hybrid Molecules with Dual Inhibitory Profiles

A key strategy in developing multi-targeted agents is molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule. rsc.org This can create hybrid compounds with dual or multiple inhibitory profiles, capable of engaging different biological targets simultaneously.

Several design strategies have been successfully employed for quinazoline-based hybrids:

Kinase-Kinase Inhibition: Many cancers are driven by the aberrant activity of multiple protein kinases. Hybrid quinazolines have been designed to dually inhibit key kinases. For example, derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial players in tumor growth and angiogenesis. mdpi.com

Kinase-HDAC Inhibition: The combination of kinase inhibition with the epigenetic modulation of histone deacetylases (HDACs) is a promising anti-cancer strategy. Researchers have developed quinazoline-based hybrids that dually inhibit both PI3K and HDAC enzymes, showing potency against multiple cancer cell lines. nih.gov

Other Hybrid Concepts: The versatility of the quinazoline core allows for its combination with a wide array of other bioactive moieties. Examples include hybrids with chalcone, which can modulate breast cancer resistance protein (BCRP/ABCG2), and with phenylsulfonylfuroxan, which can release nitric oxide (NO) and induce apoptosis. cabidigitallibrary.orgeurekaselect.com

The following table summarizes examples of quinazoline-based hybrid molecules and their dual targets.

| Hybrid Concept | Target 1 | Target 2 | Potential Application | Reference |

|---|---|---|---|---|

| Quinazoline-Thiourea | EGFR | VEGFR-2 | Anti-cancer (Colon, Breast) | mdpi.com |

| Quinazoline-Hydroxamic Acid | PI3K | HDAC | Anti-cancer (Leukemia, Breast) | nih.gov |

| Quinazoline-Anthraquinone | EGFR | DNA Damage/Apoptosis | Anti-cancer, Radiosensitizer | frontiersin.org |

| Quinazoline-Chalcone | Kinases | BCRP/ABCG2 | Overcoming Drug Resistance | eurekaselect.com |

| Quinazoline-Phenylsulfonylfuroxan | Kinases | Nitric Oxide Release | Anti-cancer (Lung, Gastric) | cabidigitallibrary.org |

Investigation of Synergistic Effects in Cellular Models

The development of multi-targeted agents is predicated on the principle of synergy, where the combined effect of inhibiting multiple targets is greater than the sum of the individual effects. Investigating these synergistic interactions in cellular models is a critical step in validating the hybrid molecule approach.

For instance, the fusion of a quinazoline pharmacophore with moieties from approved HDAC inhibitors has been explored to harness synergistic effects. nih.gov In one study, quinazoline-based dual inhibitors of HDAC1 and HDAC6 were evaluated. Compound 1 , for example, showed potent inhibition of both enzymes and demonstrated significant tumor growth inhibition in a resistant breast cancer (MCF-7/ADR) xenograft model, highlighting the benefit of this dual-target approach. nih.gov

Another study found that combining certain quinazolinone derivatives with the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU) resulted in a synergistic cytotoxic effect on oral squamous cell carcinoma cells. researchgate.net Similarly, novel anthraquinone-quinazoline hybrids have been shown to enhance the radiosensitivity of A549 lung cancer cells, indicating a synergistic interaction between the drug and radiation therapy. frontiersin.org These cellular studies are essential for confirming the therapeutic hypothesis and guiding further optimization.

Exploration of Novel Quinazoline Scaffolds with Enhanced Selectivity

While multi-targeting is a valuable strategy, enhancing the selectivity of inhibitors for a single, specific target remains a crucial goal, particularly for minimizing off-target effects. Future research will focus on exploring novel quinazoline scaffolds and substitution patterns to achieve greater selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how structural modifications influence target binding and selectivity. biomedres.us